molecular formula C20H20F2N2O2S B11091318 1-[4-(difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone

1-[4-(difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone

Cat. No.: B11091318
M. Wt: 390.4 g/mol
InChI Key: NIAPZFXDWRJNQW-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-2-(5,6-dihydro-4H-1,3-thiazin-2-yl-2-methylanilino)-1-ethanone is a complex organic compound with a molecular formula of C19H18F2N2O2S . This compound features a difluoromethoxyphenyl group and a thiazinyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-2-(5,6-dihydro-4H-1,3-thiazin-2-yl-2-methylanilino)-1-ethanone involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with 2-amino-5,6-dihydro-4H-1,3-thiazine under specific conditions . The reaction typically requires a catalyst and is conducted in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group. Common reagents used in these reactions include acids, bases, and other organic solvents.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-2-(5,6-dihydro-4H-1,3-thiazin-2-yl-2-methylanilino)-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Properties

Molecular Formula

C20H20F2N2O2S

Molecular Weight

390.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-methylanilino]ethanone

InChI

InChI=1S/C20H20F2N2O2S/c1-14-5-2-3-6-17(14)24(20-23-11-4-12-27-20)13-18(25)15-7-9-16(10-8-15)26-19(21)22/h2-3,5-10,19H,4,11-13H2,1H3

InChI Key

NIAPZFXDWRJNQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)C2=CC=C(C=C2)OC(F)F)C3=NCCCS3

Origin of Product

United States

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